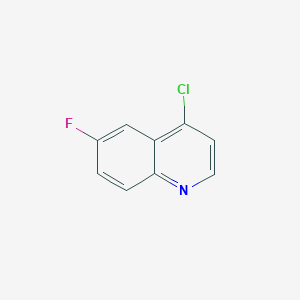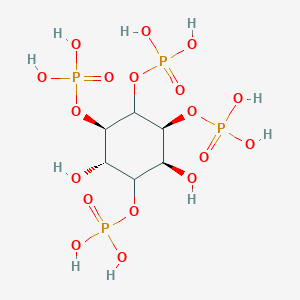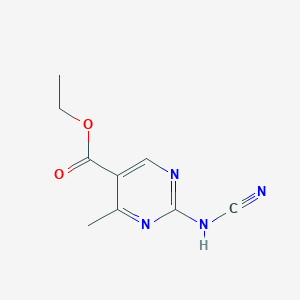
Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its diverse potential applications. This compound is a pyrimidine derivative that possesses unique properties that make it useful in various fields.
Aplicaciones Científicas De Investigación
Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate has been studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. It has been suggested that it may act by disrupting the cell membrane or inhibiting key enzymes involved in cellular processes. Its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate can affect various biochemical and physiological processes. It has been shown to inhibit the activity of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, it has been shown to affect the expression of various genes involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate in lab experiments is its ability to inhibit the growth of bacterial and fungal cells. This makes it useful in studying the mechanisms of antimicrobial activity and developing new antimicrobial agents. Additionally, its potential anticancer activity makes it useful in studying the mechanisms of cancer cell growth and developing new anticancer agents.
One limitation of using Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate. One direction is to further investigate its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, studies are needed to investigate its potential toxicity and to identify ways to mitigate any adverse effects.
Métodos De Síntesis
The synthesis of Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate can be achieved through a multi-step process. The first step involves the reaction of ethyl cyanoacetate and guanidine to form 2-amino-4,6-dihydroxypyrimidine. This intermediate compound is then reacted with methyl chloroformate to form 2-(methoxycarbonylamino)-4,6-dihydroxypyrimidine. Finally, the reaction of this compound with potassium cyanide yields Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate.
Propiedades
Número CAS |
102739-40-2 |
|---|---|
Nombre del producto |
Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate |
Fórmula molecular |
C9H10N4O2 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-11-9(12-5-10)13-6(7)2/h4H,3H2,1-2H3,(H,11,12,13) |
Clave InChI |
GMWDRXRILWFPOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC#N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C)NC#N |
Sinónimos |
5-Pyrimidinecarboxylicacid,2-(cyanoamino)-4-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



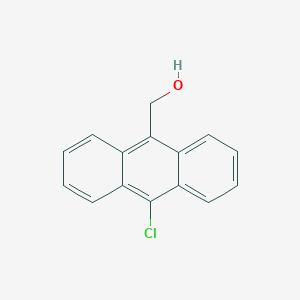
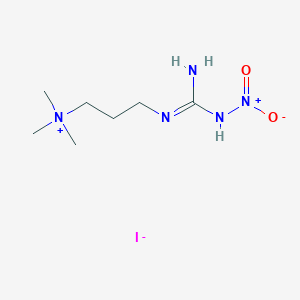




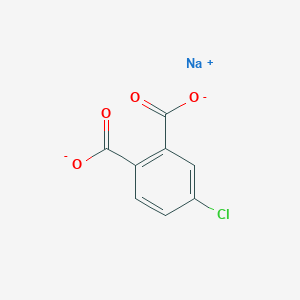
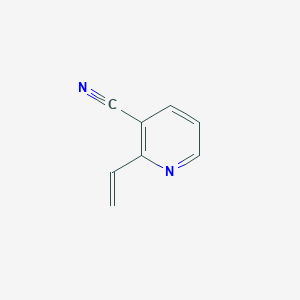

![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)


